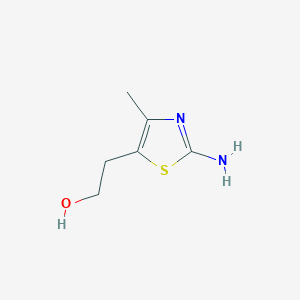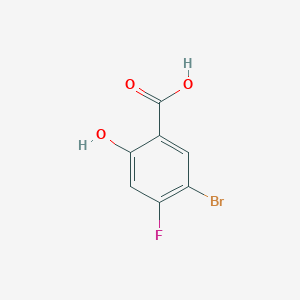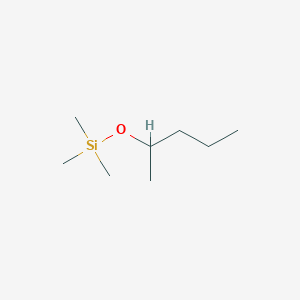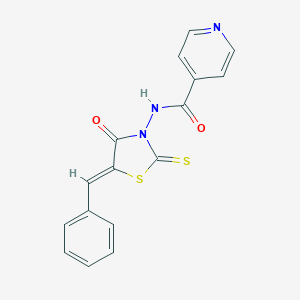
N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide, also known as OTZ, is a synthetic compound that has been widely used in scientific research due to its unique properties. This molecule has been found to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various diseases and biological processes.
作用机制
N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide exerts its effects through the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It also activates the Nrf2 pathway, which is responsible for the regulation of antioxidant responses and cellular defense mechanisms.
生化和生理效应
N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide has been found to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell death, and modulation of immune responses. It has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases.
实验室实验的优点和局限性
N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide has several advantages for use in lab experiments, including its stability, solubility, and specificity for the NF-κB pathway. However, its potency and efficacy may vary depending on the cell type and experimental conditions, and further studies are needed to fully understand its mechanisms of action.
未来方向
There are several potential future directions for research on N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide, including the development of more potent and specific derivatives, the investigation of its effects on other signaling pathways, and the evaluation of its therapeutic potential in various diseases. Additionally, the use of N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide in combination with other drugs may enhance its efficacy and reduce potential side effects.
合成方法
N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide can be synthesized through a multistep process involving the reaction of various reagents. The first step involves the reaction of 2-amino-4-pyridinecarboxamide with thionyl chloride to form 2-chloro-4-pyridinecarboxamide. This intermediate is then reacted with sodium hydrosulfide and phenylglyoxal to form the final product, N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide.
科学研究应用
N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been found to have anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for drug development.
属性
CAS 编号 |
1908-94-7 |
|---|---|
产品名称 |
N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide |
分子式 |
C16H11N3O2S2 |
分子量 |
341.4 g/mol |
IUPAC 名称 |
N-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H11N3O2S2/c20-14(12-6-8-17-9-7-12)18-19-15(21)13(23-16(19)22)10-11-4-2-1-3-5-11/h1-10H,(H,18,20)/b13-10- |
InChI 键 |
PJEQQFYYSRRNJI-RAXLEYEMSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
同义词 |
N-[4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



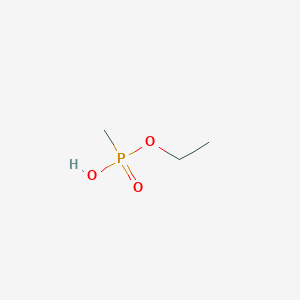
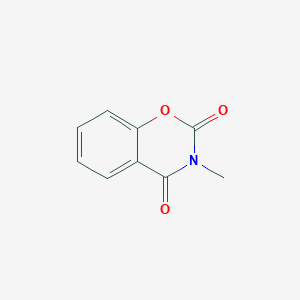
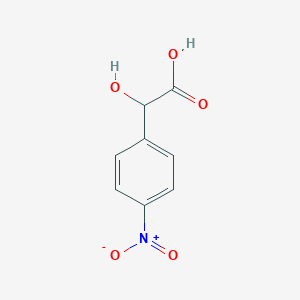
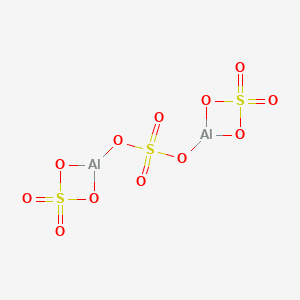
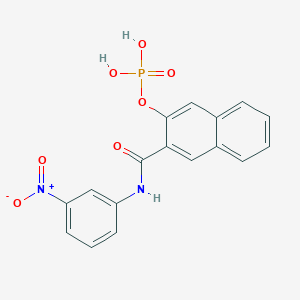
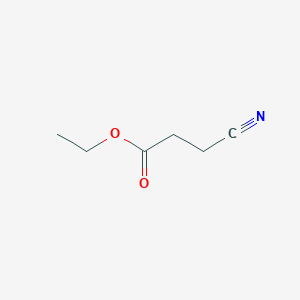
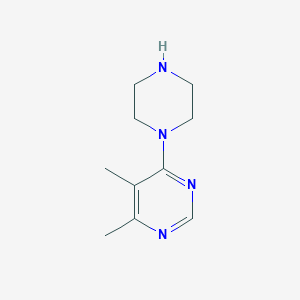
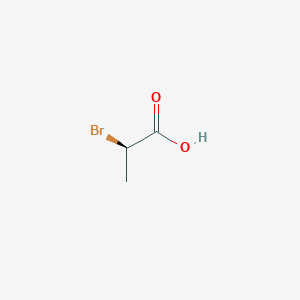
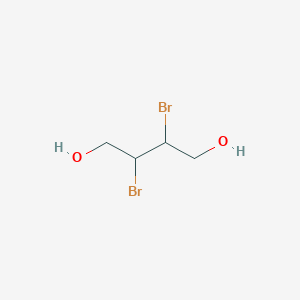
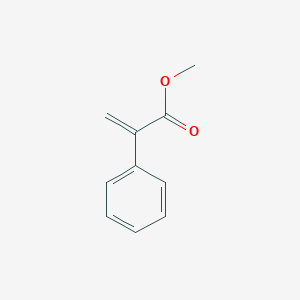
![Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester](/img/structure/B167596.png)
